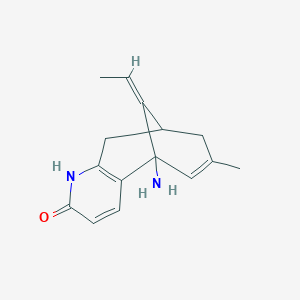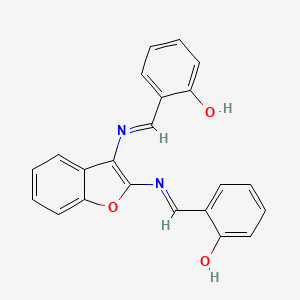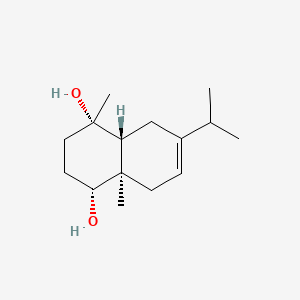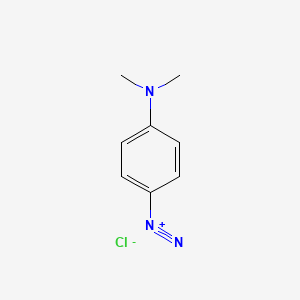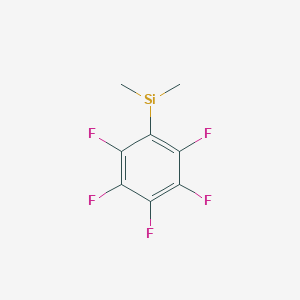
NICKEL TIN OXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel tin oxide (NTO) is a semiconductor material that has gained significant attention in recent years due to its unique properties. NTO is a ternary compound consisting of nickel, tin, and oxygen, with the chemical formula Ni2SnO4. It is a p-type semiconductor material that has a wide range of applications in the field of electronic devices, sensors, and catalysis.
Wissenschaftliche Forschungsanwendungen
Supercapacitors and Electrochemical Capacitors
Nickel oxide (NiO) has garnered attention for supercapacitor applications due to its low toxicity, affordability, and environmental friendliness. The performance of NiO in supercapacitors is influenced by its morphology, surface area, particle size, porosity, and crystallinity. NiO-based composites often exhibit higher specific capacitance due to synergetic effects between components. Various preparation strategies such as hydrothermal/solvothermal methods, electrospinning, and microwave-assisted methods significantly affect their electrochemical performance (Jiangshan Zhao et al., 2019).
Environmental and Health Impact
The exceptional properties of nickel nanomaterials have been exploited in numerous applications, including electrical conductors, batteries, and biomaterials. However, the increased bioavailability and bio-reactivity of these nanomaterials may pose potential adverse health effects. Oxidic nickel nanoparticles, including NiO and nickel hydroxide (Ni(OH)₂), have been studied for their toxicity, emphasizing the need for further research to better understand their exposure-dose-response relationship (Sharlee L. More et al., 2021).
Gas Sensing Materials
Tin dioxide (SnO₂) is a model system for metal oxide gas sensor materials. Surface science studies of SnO₂ have contributed to understanding its gas sensing properties, which depend strongly on surface composition. These insights are crucial for developing sensors with improved sensitivity and selectivity (M. Batzill, 2006).
Dye-Sensitized Solar Cells (DSSCs)
SnO₂ is a promising candidate for DSSCs due to its high electrical conductivity and optical transparency. Despite its potential, SnO₂-based DSSCs exhibit lower photoconversion efficiency compared to TiO₂-based cells, attributed to intrinsic limitations such as lower conduction band energy. Efforts to overcome these limitations include strategies to increase dye uptake and reduce recombination by doping and developing novel morphologies (Qamar Wali et al., 2015).
Lead-Free Solder Alloys
Tin-silver-copper (Sn-Ag-Cu) lead-free solder alloys have emerged as a viable alternative to conventional tin-lead alloys, offering environmental benefits and compliance with regulations. Research focuses on improving their microstructure, melting point, mechanical properties, and wettability through the addition of different elements or nanoparticles (M. Aamir et al., 2019).
Wirkmechanismus
Target of Action
Nickel Tin Oxide (Ni-SnO2) primarily targets the oxidation process in various applications . The compound’s primary targets are the thin films of nickel, where it influences the oxidation kinetics . The oxidation of thin nickel films is of fundamental interest and is relevant for potential applications .
Mode of Action
This compound interacts with its targets through a diffusion-controlled process . The oxidation of thin nickel films, even the thinnest ones, was found to be diffusion-controlled . The high density of grain boundaries in the formed NiO layer leads to a tracer diffusion coefficient that is higher than reported in the literature, indicating accelerated Ni diffusion along the grain boundaries .
Biochemical Pathways
This compound affects the biochemical pathways related to the oxidation kinetics of metals . The compound influences the formation and migration of point defects, which are fundamental to the growth of pore-free oxide layers on metals . The oxidation kinetics of metals has been studied intensively for pure metals as well as for alloys .
Pharmacokinetics
The compound’s interaction with its targets suggests that its bioavailability is primarily determined by its ability to diffuse through the oxide layer .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the acceleration of the oxidation process . The compound enhances the oxidation kinetics of thin nickel films, leading to the formation of a high-density NiO layer . This results in an increased tracer diffusion coefficient, indicating accelerated Ni diffusion along the grain boundaries .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and oxygen partial pressures . The oxidation kinetics of thin nickel films were investigated between 250 and 500 °C under a variety of experimental conditions, including under UV light illumination and different oxygen partial pressures . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Nickel Tin Oxide has been found to interact with various biomolecules in a biochemical context . The nature of these interactions is largely dependent on the concentration of nickel in the compound .
Cellular Effects
It has been observed that the compound can influence cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of these involves binding interactions with biomolecules . The compound’s mechanism of action also includes changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . Studies are being conducted to determine the threshold effects and any potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is another area of active research . The compound interacts with transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Nickel Tin Oxide can be achieved through a sol-gel method. This involves the hydrolysis and condensation of metal alkoxides in a solution to form a gel, which is then dried and calcined to form the final product.", "Starting Materials": ["Nickel acetate tetrahydrate", "Tin (IV) isopropoxide", "Ethanol", "Acetic acid", "Distilled water"], "Reaction": ["Dissolve nickel acetate tetrahydrate in ethanol to form a clear solution", "Add tin (IV) isopropoxide to the solution and stir for 10 minutes", "Add acetic acid to the solution to adjust the pH to 4", "Slowly add distilled water to the solution while stirring to initiate hydrolysis", "Stir for 24 hours to allow for complete hydrolysis and gel formation", "Dry the gel at 80°C for 24 hours", "Calcine the dried gel at 500°C for 2 hours to form Nickel Tin Oxide"] } | |
| 12035-38-0 | |
Molekularformel |
NiO3Sn+ |
Molekulargewicht |
225.40 g/mol |
IUPAC-Name |
nickel(3+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/Ni.3O.Sn/q+3;3*-2;+4 |
InChI-Schlüssel |
SHULAURIUQUJKN-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Ni+3].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



